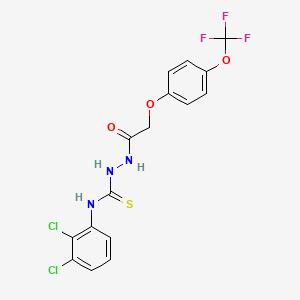
1-(2-(4-三氟甲氧基苯氧基)乙酰基)-4-(2,3-二氯苯基)硫代氨基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is a complex organic compound that features a combination of trifluoromethoxy, phenoxy, acetyl, dichlorophenyl, and thiosemicarbazide groups
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide typically involves multiple steps:
Formation of the Trifluoromethoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-trifluoromethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-trifluoromethoxyphenoxyacetyl chloride.
Reaction with Thiosemicarbazide: The intermediate is then reacted with thiosemicarbazide in a solvent such as ethanol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
作用机制
The mechanism of action of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(2-(4-Methoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-(4-Trifluoromethylphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity compared to similar compounds.
生物活性
Structural Overview
The compound consists of a thiosemicarbazide backbone with specific functional groups that may contribute to its biological properties:
- Trifluoromethoxyphenoxy group : This moiety might enhance lipophilicity and biological activity.
- Dichlorophenyl group : Known for its potential in modulating various biological pathways.
Thiosemicarbazides are known to exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiosemicarbazides have been reported to possess antibacterial and antifungal properties. The presence of halogenated phenyl groups may enhance their effectiveness against microbial pathogens.
- Anticancer Properties : Thiosemicarbazides have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
Research Findings
Recent studies have focused on the biological activity of similar compounds, suggesting potential pathways for the compound . For instance:
- A study reported that thiosemicarbazides can inhibit the growth of cancer cells by inducing oxidative stress and apoptosis pathways .
- Another research highlighted the antimicrobial efficacy of thiosemicarbazides against resistant strains of bacteria, indicating a broad spectrum of activity .
Case Study 1: Anticancer Activity
In a notable study, a derivative similar to the compound was tested against various cancer cell lines. The findings indicated that the compound effectively inhibited cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of thiosemicarbazide derivatives. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) values indicating potent activity .
Data Table
The following table summarizes key findings related to the biological activities of thiosemicarbazides:
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O3S/c17-11-2-1-3-12(14(11)18)22-15(28)24-23-13(25)8-26-9-4-6-10(7-5-9)27-16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGNSDNNZRFVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














